![molecular formula C9H9NO5 B3114508 Methyl 3-(hydroxymethyl)-4-nitrobenzoate CAS No. 201932-92-5](/img/structure/B3114508.png)
Methyl 3-(hydroxymethyl)-4-nitrobenzoate
Overview
Description
“Methyl 3-(hydroxymethyl)benzoate” is a chemical compound with the IUPAC name “methyl 3-(hydroxymethyl)benzoate”. It has a molecular weight of 166.18 . It is a benzoate ester, a member of phenols, and a methyl ester . It is functionally related to a 3-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(hydroxymethyl)benzoate” consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(hydroxymethyl)-4-nitrobenzoate” are not available, it’s worth noting that the hydroxymethyl group can enhance a drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .Physical And Chemical Properties Analysis
“Methyl 3-(hydroxymethyl)benzoate” is a solid at room temperature .Scientific Research Applications
Crystal Structure Analysis
Methyl 4-hydroxy-3-nitrobenzoate, a compound related to Methyl 3-(hydroxymethyl)-4-nitrobenzoate, has been analyzed for its crystal structure. This compound crystallizes with two unique molecules in the asymmetric unit of the triclinic unit cell, exhibiting 12 hydrogen bonding and two π-stacking interactions, linking the molecules into infinite stacked sheets (Fu, Li, & Simpson, 2012).
Synthesis of Derivatives
The synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a derivative of the compound, has been achieved from 4-hydroxy-3-nitrobenzoic methyl ester. This study determined the optimum reaction conditions, yielding a product of high purity (Yin Dulin, 2007).
Abraham Model Solute Descriptors
The Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid, a closely related compound, have been computed. This was based on measured solubility data in various solvents, aiding in understanding the compound's solubility and interaction with different solvents (Acree, Bowen, Horton, & Abraham, 2017).
Fischer Esterification Reaction
The synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, a reaction that can be related to the synthesis of Methyl 3-(hydroxymethyl)-4-nitrobenzoate, has been demonstrated. This synthesis is a simple one-pot reaction suitable for an introductory organic chemistry course (Kam, Levonis, & Schweiker, 2020).
Spectral Studies and C-S Bond Fission
Novel alkyl derivatives of 4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates, similar to Methyl 3-(hydroxymethyl)-4-nitrobenzoate, have been synthesized and analyzed for their structure and spectral properties. The study also discusses carbon-sulfur bond fission reactions (El-Bardan, 1992).
Safety and Hazards
The safety data sheet for “Methyl 3-(hydroxymethyl)benzoate” indicates that it should be stored in a refrigerator . The product is labeled with the signal word “Warning” and the hazard statement “H302”, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
properties
IUPAC Name |
methyl 3-(hydroxymethyl)-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYJUGUGWPESHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(hydroxymethyl)-4-nitrobenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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